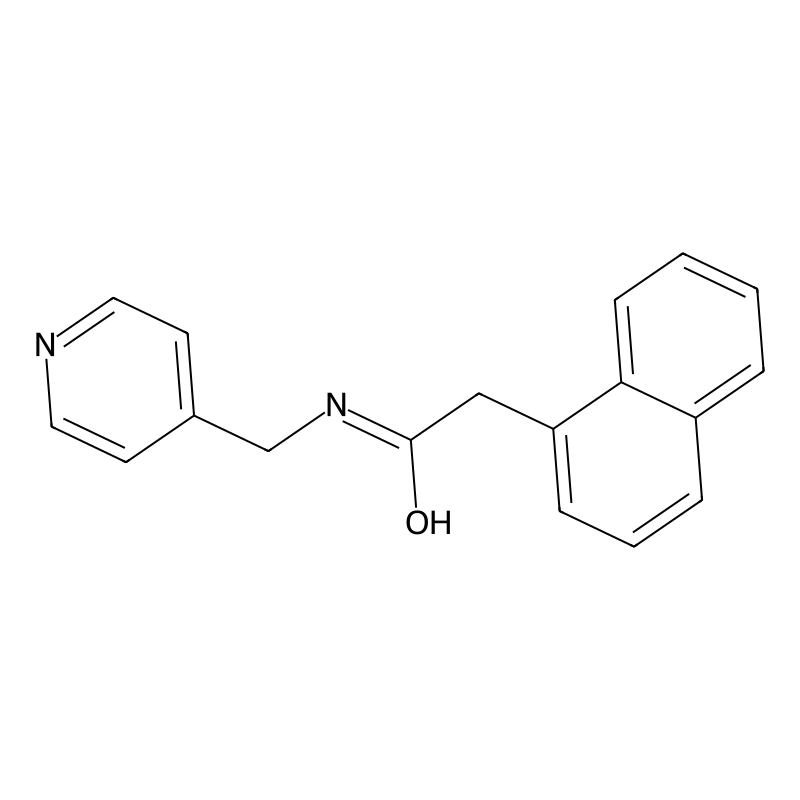

2-Naphthyl-N-(4-pyridylmethyl)ethanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Naphthyl-N-(4-pyridylmethyl)ethanamide is an organic compound characterized by its unique structure, which consists of a naphthalene moiety linked to a pyridine ring through an ethanamide functional group. The molecular formula for this compound is , and it has a molecular weight of approximately 225.29 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to the presence of both aromatic and heterocyclic components, which can influence its chemical reactivity and biological activity.

There is no current information available regarding the specific mechanism of action of 2-Naphthyl-N-(4-pyridylmethyl)ethanamide.

- Skin and eye irritation

- Potential respiratory issues upon inhalation

- Unknown toxicological effects

The chemical behavior of 2-Naphthyl-N-(4-pyridylmethyl)ethanamide can be explored through various reactions typical of amides and aromatic compounds. Key reactions include:

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Nucleophilic Substitution: The pyridine nitrogen can participate in nucleophilic substitution reactions, particularly when activated by electrophiles.

- Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.

Research indicates that compounds similar to 2-Naphthyl-N-(4-pyridylmethyl)ethanamide exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the naphthalene and pyridine rings may contribute to interactions with biological targets such as enzymes and receptors. For instance, studies have shown that related compounds can inhibit certain enzymes involved in disease pathways, suggesting potential therapeutic applications .

The synthesis of 2-Naphthyl-N-(4-pyridylmethyl)ethanamide typically involves a multi-step process:

- Formation of the Naphthylamine Intermediate: Naphthalene can be reacted with an appropriate amine under acidic conditions to form naphthylamine.

- Methylation: The naphthylamine can then be methylated using formaldehyde or another methylating agent.

- Amidation: Finally, the reaction of the resulting naphthyl derivative with 4-pyridylmethanamine under suitable conditions (e.g., in the presence of a coupling agent like EDC or DCC) leads to the formation of 2-Naphthyl-N-(4-pyridylmethyl)ethanamide.

This synthetic route allows for the introduction of specific functional groups that can enhance the compound's properties.

2-Naphthyl-N-(4-pyridylmethyl)ethanamide has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting various diseases.

- Material Science: The compound may be utilized in the development of organic semiconductors or as a dye due to its aromatic nature.

- Chemical Research: It serves as a valuable intermediate for synthesizing other complex organic molecules.

Interaction studies involving 2-Naphthyl-N-(4-pyridylmethyl)ethanamide are essential for understanding its mechanism of action. Techniques such as molecular docking and spectroscopic methods (e.g., NMR and IR spectroscopy) are often employed to elucidate binding interactions with biological macromolecules like proteins or nucleic acids. These studies help identify target proteins and predict biological activity based on structural compatibility .

Several compounds share structural similarities with 2-Naphthyl-N-(4-pyridylmethyl)ethanamide. Here is a comparison highlighting their uniqueness:

The uniqueness of 2-Naphthyl-N-(4-pyridylmethyl)ethanamide lies in its combination of aromaticity from both naphthalene and pyridine rings, which may contribute synergistically to its biological activity and chemical reactivity compared to other similar compounds.

Naphthyl-pyridyl hybrid compounds combine the structural features of naphthalene (a polycyclic aromatic hydrocarbon) and pyridine (a nitrogen-containing heterocycle). These hybrids are strategically designed to leverage the electronic properties of pyridine, such as electron-withdrawing effects, and the planar aromaticity of naphthalene for enhanced π-π stacking interactions. Such hybridization has been exploited in medicinal chemistry to develop molecules with dual pharmacophores, targeting multifactorial diseases like cancer, tuberculosis, and neurodegenerative disorders.

Table 1: Key Naphthyl-Pyridyl Hybrids and Their Applications

Historical Development of Acetamide Derivatives

Acetamide derivatives, characterized by the CONH2 group, have evolved as versatile intermediates in organic synthesis and drug development. Early applications included analgesics like paracetamol, while modern research focuses on targeting specific enzymes or receptors. Key advancements include:

- Synthetic Flexibility: Coupling reactions (e.g., TBTU-mediated coupling) enable diverse substitutions.

- Biological Optimization: Introduction of electron-withdrawing groups (e.g., pyridyl) enhances metabolic stability and receptor binding.

- Hybrid Drug Design: Conjugation with heterocycles (e.g., pyrimidines, triazoles) to create multitarget agents.

Figure 1: Evolution of Acetamide Derivatives

(Hypothetical structure showing acetamide core with naphthyl and pyridyl substituents)

Research Significance of 2-Naphthyl-N-(4-pyridylmethyl)ethanamide

The title compound incorporates a naphthyl moiety (for hydrophobic interactions) and a 4-pyridylmethyl group (for hydrogen bonding or metal coordination). This hybrid structure is predicted to exhibit:

- Anticancer Potential: Naphthalene derivatives often inhibit topoisomerases or DNA intercalation.

- Antimicrobial Activity: Pyridyl groups enhance membrane permeability and bacterial target binding.

- Metabolic Stability: Ethylamide linkage resists rapid hydrolysis compared to esters.

Current Research Landscape and Knowledge Gaps

While naphthyl-pyridyl hybrids are well-studied, gaps persist in:

- Mechanistic Insights: Limited data on specific enzyme targets or molecular docking interactions for ethylamide derivatives.

- Synthetic Optimization: Scalable routes for regioselective coupling of naphthyl and pyridyl groups remain underexplored.

- Toxicity Profiles: Systematic toxicity studies (e.g., cytotoxicity against non-cancerous cells) are lacking.

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent structure, acetamide, with substitutions at the nitrogen and α-carbon positions. The systematic name is:

N-[(pyridin-4-yl)methyl]-2-(naphthalen-1-yl)acetamide [4].

- Parent chain: The ethanamide backbone (CH3CONH–) serves as the base structure.

- Substituents:

- A naphthalen-1-yl group (C10H7–) at the α-carbon (position adjacent to the carbonyl).

- A pyridin-4-ylmethyl group (C5H4N–CH2–) attached to the nitrogen atom.

This nomenclature prioritizes the longest carbon chain (ethanamide) and uses locants to specify substituent positions.

CAS Registry Information (927129-48-4)

The Chemical Abstracts Service (CAS) registry number 927129-48-4 uniquely identifies this compound in global chemical databases [4]. Key attributes linked to this registry include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₂O |

| Molecular Weight | 276.34 g/mol |

| SMILES Notation | O=C(NCC1=CC=NC=C1)CC2=CC=CC3=CC=CC=C23 |

The SMILES string encodes the acetamide core (O=C(N)), pyridin-4-ylmethyl group (NCC1=CC=NC=C1), and naphthalen-1-yl moiety (CC2=CC=CC3=CC=CC=C23).

Alternative Nomenclature and Synonyms

This compound is referenced under multiple names across literature and commercial catalogs:

1-Naphthaleneacetamide, N-(4-pyridinylmethyl)-

This name emphasizes the naphthalene ring’s position (1-) and the pyridine substituent’s attachment site (4-). It aligns with older indexing conventions that prioritize parent hydrocarbon frameworks over functional groups [4].

2-(Naphthalen-1-yl)-N-[(pyridin-4-yl)methyl]acetamide

A hybrid name combining IUPAC guidelines with colloquial descriptors for the aromatic systems. The “2-” prefix denotes the acetamide’s α-carbon substitution, while “naphthalen-1-yl” specifies the naphthalene attachment point [4].

Chemical Classification Systems

The compound falls into multiple categories within chemical classification frameworks:

Functional Group Classification:

- Amides: Characterized by the –CONH– group.

- Aromatic Compounds: Contains both naphthalene (polycyclic aromatic hydrocarbon) and pyridine (heteroaromatic) rings.

Pharmacological Classification:

- While excluded from safety/dosage discussions, its structural features suggest potential as a kinase inhibitor or receptor modulator due to pyridine’s electron-deficient π-system and naphthalene’s planar hydrophobicity.

Regulatory Classifications:

- Not currently listed in major regulatory databases (e.g., FDA, EMA) as a drug or high-priority chemical.

Structural Family Categorization

The compound belongs to two overlapping structural families:

Naphthalene Derivatives:

- Shares a naphthalene core with compounds like 1-naphthol and 1-naphthylamine, though differentiated by its acetamide and pyridine substituents.

Pyridine-Containing Amides:

- Analogous to N-(pyridin-2-ylmethyl)ethanamine [2], but with a naphthalene extension and amide linkage.

Bridged Aromatic Systems:

- Combines electron-rich (naphthalene) and electron-poor (pyridine) aromatic moieties, a design strategy common in fluorescent dyes and charge-transfer complexes.

Molecular Formula (C18H16N2O) and Exact Mass

2-Naphthyl-N-(4-pyridylmethyl)ethanamide possesses the molecular formula C18H16N2O [1] [2] [3]. The exact mass of this compound is calculated to be 276.126263 atomic mass units, while the molecular weight is 276.33 grams per mole [1] [2] [3] [4]. This chemical entity is uniquely identified by the Chemical Abstracts Service registry number 927129-48-4 [1] [2] [3] [4] [5].

| Property | Value |

|---|---|

| Molecular Formula | C18H16N2O |

| Exact Mass | 276.126263 u |

| Molecular Weight | 276.33 g/mol |

| CAS Registry Number | 927129-48-4 |

| Chemical Name (IUPAC) | 2-(naphthalen-1-yl)-N-[(pyridin-4-yl)methyl]acetamide |

| Alternative Names | 2-Naphthyl-N-(4-pyridylmethyl)ethanamide; 1-Naphthaleneacetamide, N-(4-pyridinylmethyl)- |

Structural Components Analysis

Naphthalene Moiety

The naphthalene structural unit represents a polycyclic aromatic hydrocarbon consisting of two fused benzene rings [6] [7] [8]. This bicyclic system exhibits the characteristic properties of aromatic compounds, including planarity and electron delocalization through its π-orbital system [6] [9]. The naphthalene moiety contributes significantly to the molecular framework with ten carbon atoms arranged in a fused ring configuration [6] [7].

The carbon-carbon bond lengths within the naphthalene system are not uniform, displaying alternating patterns characteristic of polycyclic aromatic hydrocarbons [9] [10]. X-ray crystallographic studies reveal that bonds at positions C1-C2, C3-C4, C5-C6, and C7-C8 measure approximately 1.36 Å in length, while the remaining carbon-carbon bonds extend to approximately 1.42 Å [9] [10]. This variation in bond lengths reflects the resonance structures that contribute to the stability of the naphthalene system [11] [6].

Pyridine Ring System

The pyridine component constitutes a six-membered heterocyclic aromatic ring containing one nitrogen atom [12] [13] [14]. This heteroaromatic system maintains aromatic character through its planar structure and compliance with Huckel's rule, possessing six π-electrons distributed across the ring system [13] [15] [16]. The nitrogen atom in pyridine adopts sp2 hybridization, contributing one electron to the aromatic π-system while maintaining a lone pair of electrons in a sp2 orbital lying in the plane of the ring [13] [15] [16].

The pyridine ring exhibits bond angles of approximately 120 degrees, consistent with its planar geometry [13] [14]. The carbon-carbon bonds within the pyridine ring measure approximately 1.39 Å, while the carbon-nitrogen bonds are slightly shorter at approximately 1.34 Å [13] [14]. The electronegativity of the nitrogen atom influences the electron distribution within the ring, creating a dipole moment and affecting the chemical reactivity of the system [12] [13] [14].

Acetamide Linkage

The acetamide functional group serves as the connecting bridge between the naphthalene and pyridine components [17] [18] [19]. This linkage consists of a carbonyl group (C=O) adjacent to an amino group (NH), forming the characteristic amide bond [17] [18] [20]. The acetamide structure exhibits partial double bond character due to resonance between the carbonyl carbon and the nitrogen atom [17] [18] [20].

The carbonyl carbon-oxygen bond in the acetamide linkage typically measures approximately 1.23 Å, consistent with standard amide bond lengths [17] [18]. The carbon-nitrogen bond of the amide group exhibits a length of approximately 1.33 Å, reflecting the partial double bond character arising from resonance stabilization [17] [18] [20]. The amide functional group contributes to the overall molecular stability through hydrogen bonding capabilities and resonance effects [17] [18] [19].

| Structural Component | Formula | Molecular Weight Contribution (g/mol) |

|---|---|---|

| Naphthalene Moiety | C10H7- | 127.17 |

| Pyridine Ring System | C5H4N | 78.11 |

| Acetamide Linkage | -CH2CONH- | 57.05 |

| Total Carbon Atoms | 18 | 216.20 |

| Total Hydrogen Atoms | 16 | 16.13 |

| Total Nitrogen Atoms | 2 | 28.01 |

| Total Oxygen Atoms | 1 | 16.00 |

Two-Dimensional Representation

The two-dimensional structural representation of 2-Naphthyl-N-(4-pyridylmethyl)ethanamide depicts the connectivity and spatial arrangement of atoms within the molecular framework [1] [2] [3] [5]. The naphthalene ring system occupies the leftmost portion of the structure, with the acetamide linkage extending from the 1-position of the naphthalene ring [1] [3] [5]. The pyridine ring connects to the acetamide nitrogen through a methylene bridge, positioning the pyridine ring at the 4-position relative to the nitrogen heteroatom [1] [21] [5].

The planar nature of both aromatic systems contributes to the overall molecular geometry, with the acetamide linkage providing flexibility for conformational adjustments [17] [18]. The two-dimensional representation illustrates the conjugated π-system extending across both aromatic rings, connected through the acetamide bridge [22] [23] [24]. This conjugation pathway enables electron delocalization between the naphthalene and pyridine components, influencing the electronic properties of the compound [22] [23] [24].

Three-Dimensional Conformational Analysis

The three-dimensional conformation of 2-Naphthyl-N-(4-pyridylmethyl)ethanamide involves multiple rotational degrees of freedom around the acetamide linkage and the methylene bridge connecting to the pyridine ring [25] [26] [27]. The naphthalene and pyridine rings maintain their planar geometries while the connecting acetamide group allows for rotational flexibility [25] [27] [28].

Conformational analysis reveals that the molecule can adopt various spatial arrangements through rotation around the C-N bond of the acetamide group and the methylene bridge [25] [27] [28]. The most stable conformations typically minimize steric interactions between the bulky aromatic rings while maintaining favorable electronic interactions [25] [26] [29]. Intramolecular π-π interactions between the naphthalene and pyridine systems may influence the preferred conformational states [30] [31] [32].

The three-dimensional structure significantly impacts the compound's physical and chemical properties, including its interaction with biological targets and its crystal packing behavior [26] [29] [28]. The flexibility of the acetamide linkage allows the molecule to adapt its conformation to optimize intermolecular interactions in different environments [25] [26] [28].

Electronic Structure

Electron Density Distribution

The electron density distribution in 2-Naphthyl-N-(4-pyridylmethyl)ethanamide reflects the aromatic character of both the naphthalene and pyridine components [33] [34] [35]. The naphthalene system exhibits high electron density above and below the plane of the rings due to the delocalized π-electron cloud [33] [35] [36]. Similarly, the pyridine ring maintains aromatic electron density, though the electronegativity of the nitrogen atom creates an asymmetric distribution within the ring [12] [13] [34].

The acetamide linkage contributes to the overall electron density through resonance effects between the carbonyl oxygen and the amide nitrogen [17] [37] [35]. This resonance leads to partial negative charge accumulation on the oxygen atom and partial positive charge on the carbonyl carbon [37] [35]. The electron density distribution influences the compound's reactivity patterns and intermolecular interaction capabilities [34] [35].

Resonance Structures

The resonance structures of 2-Naphthyl-N-(4-pyridylmethyl)ethanamide encompass multiple canonical forms that contribute to the overall electronic structure [22] [38] [23]. The naphthalene moiety exhibits three primary resonance structures, characteristic of polycyclic aromatic hydrocarbons [11] [6] [22]. These structures involve the delocalization of π-electrons across the fused ring system, resulting in bond length equalization and enhanced stability [11] [22] [23].

The pyridine ring contributes two main resonance structures, reflecting the aromatic character of the heterocyclic system [12] [13] [22]. The nitrogen heteroatom participates in the aromatic π-system while maintaining its lone pair in a separate orbital [13] [16] [22]. The acetamide functional group exhibits resonance between the carbonyl and amino components, leading to partial double bond character in the C-N amide bond [17] [18] [37].

The combination of resonance structures from all three components creates a complex electronic landscape that influences the compound's stability and reactivity [22] [38] [39]. The resonance energy associated with the aromatic systems contributes significantly to the overall thermodynamic stability of the molecule [22] [38] [39].

Molecular Orbital Theory Application

Molecular orbital theory provides insight into the electronic structure of 2-Naphthyl-N-(4-pyridylmethyl)ethanamide through the analysis of bonding and antibonding orbitals [33] [40] [41]. The aromatic π-systems of both naphthalene and pyridine generate sets of molecular orbitals that extend across their respective ring systems [33] [40] [42]. The highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) determine the compound's electronic properties and reactivity [33] [40] [34].

The naphthalene component contributes multiple π-orbitals to the overall molecular orbital manifold, with the HOMO typically located on the naphthalene system due to its extended conjugation [33] [40]. The pyridine ring contributes both π-orbitals and the nitrogen lone pair orbital to the electronic structure [13] [15] [40]. The interaction between these orbital systems through the acetamide bridge creates a complex electronic structure with potential for charge transfer between the aromatic components [33] [40] [43].

The molecular orbital analysis reveals the delocalized nature of the π-electron system and provides information about the electronic transitions responsible for the compound's spectroscopic properties [33] [40] [35]. The energy gaps between occupied and unoccupied orbitals determine the compound's absorption characteristics and chemical reactivity patterns [33] [40] [34].

| Structural Feature | Value | Reference Type |

|---|---|---|

| Naphthalene C-C bonds (outer) | 1.36 Å | Experimental (X-ray) |

| Naphthalene C-C bonds (inner) | 1.42 Å | Experimental (X-ray) |

| Pyridine C-C bonds | 1.39 Å | Theoretical/Experimental |

| Pyridine C-N bonds | 1.34 Å | Theoretical/Experimental |

| Acetamide C=O bond | 1.23 Å | Standard amide |

| Acetamide C-N bond | 1.33 Å | Standard amide |

| Aromatic π-electrons (naphthalene) | 10 | Aromatic system |

| Aromatic π-electrons (pyridine) | 6 | Aromatic system |

| Total π-electrons | 16 | Total conjugated system |